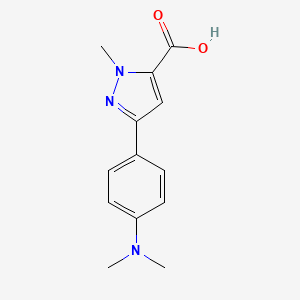
2-Benzyl-5-(2,4-dimethyl-phenyl)-2H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-5-(2,4-dimethyl-phenyl)-2H-pyrazole-3-carboxylic acid, or 2-B-5-(2,4-DMP)-2H-P-3-C, is an organic compound that has been used in a variety of scientific applications, including drug synthesis, biochemistry, and physiology. It is a pyrazole derivative with a molecular formula of C14H16N2O2, and is characterized by its high solubility in both aqueous and organic solvents. This compound has been studied extensively and is known to possess various biochemical and physiological effects on the body.
Applications De Recherche Scientifique
2-B-5-(2,4-DMP)-2H-P-3-C has a wide range of scientific research applications. It has been used in the synthesis of various drugs, including anti-inflammatory agents and analgesics. It has also been used in the synthesis of various biochemicals, such as enzymes and hormones. In addition, it has been used in the synthesis of various polymers, such as polyamides and polyesters.
Mécanisme D'action
The mechanism of action of 2-B-5-(2,4-DMP)-2H-P-3-C is not fully understood, but it is believed to be related to its ability to interact with certain proteins and enzymes. Specifically, it is thought to interact with certain enzymes involved in the metabolism of drugs, hormones, and biochemicals. This interaction is believed to lead to the modulation of certain biochemical pathways, which can result in various physiological effects.
Biochemical and Physiological Effects
2-B-5-(2,4-DMP)-2H-P-3-C has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes involved in the metabolism of drugs, hormones, and biochemicals. It has also been shown to modulate the activity of certain proteins involved in the regulation of the immune system. In addition, it has been shown to modulate the activity of certain proteins involved in the regulation of cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-B-5-(2,4-DMP)-2H-P-3-C in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is also highly soluble in both aqueous and organic solvents. In addition, it is relatively stable and does not degrade easily. However, there are also some limitations to its use in laboratory experiments. For example, it is not suitable for use in high-temperature reactions, and it can also be toxic if not handled properly.
Orientations Futures
There are a number of potential future directions for research on 2-B-5-(2,4-DMP)-2H-P-3-C. One area of research is to further investigate its mechanism of action and its effects on various biochemical and physiological pathways. Another area of research is to investigate the potential therapeutic applications of this compound. Additionally, further research could be conducted to develop more efficient synthesis methods for 2-B-5-(2,4-DMP)-2H-P-3-C. Finally, further research could be conducted to develop more efficient methods for purifying this compound.
Méthodes De Synthèse
The synthesis of 2-B-5-(2,4-DMP)-2H-P-3-C is typically achieved through a two-step process. The first step involves the reaction of 2-bromo-5-(2,4-dimethyl-phenyl)-2H-pyrazole-3-carboxylic acid with sodium hydroxide in an aqueous solution. This reaction yields the desired product, 2-B-5-(2,4-DMP)-2H-P-3-C, as well as sodium bromide as a by-product. The second step involves the purification of the product by recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
2-benzyl-5-(2,4-dimethylphenyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-8-9-16(14(2)10-13)17-11-18(19(22)23)21(20-17)12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKNEMDBFAZQPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN(C(=C2)C(=O)O)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-5-(2,4-dimethyl-phenyl)-2H-pyrazole-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














